molecular formula C20H21NO3 B1254598 Clausamine D

Clausamine D

Cat. No. B1254598
M. Wt: 323.4 g/mol
InChI Key: YTUBOXOSIHCYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clausamine D is a natural product found in Clausena anisata with data available.

Scientific Research Applications

Synthesis and Structure

  • Clausamine D, along with clausamines A-C and clausevatine D, were synthesized for the first time in a study by Lebold and Kerr (2008). The synthesis involved a Diels-Alder reaction, crucial for constructing the carbazole core and determining the stereochemistry of these natural products (Lebold & Kerr, 2008).

Pharmacological Potential

  • In research on Clausena anisata, a related compound, Clausamine E, demonstrated cytotoxicity against human leukemia cells. This indicates potential applications of Clausamine D and related compounds in cancer research (Ito et al., 2009).

Chemical Properties and Synthesis Methods

  • The total synthesis of Clausamine E, a related compound to Clausamine D, was achieved through an eight-step sequence, highlighting the complexity and potential of synthesizing Clausamine D for research purposes (Nishiyama et al., 2020).

Related Compounds and Applications

  • Clausoxamine, an alkaloid with a unique 1,3-oxazinan-4-one ring, was isolated from Clausena lansium seeds. Compounds like Clausamine D may also have unique structures with potential biological applications (Huang et al., 2017).

properties

Product Name

Clausamine D

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 1-methoxy-4-(3-methylbut-2-enyl)-9H-carbazole-3-carboxylate

InChI

InChI=1S/C20H21NO3/c1-12(2)9-10-13-15(20(22)24-4)11-17(23-3)19-18(13)14-7-5-6-8-16(14)21-19/h5-9,11,21H,10H2,1-4H3

InChI Key

YTUBOXOSIHCYQX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)OC)C

synonyms

clausamine D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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